molecular formula C23H15Cl2N B14947594 3,5-Dichloro-2,4,6-triphenylpyridine

3,5-Dichloro-2,4,6-triphenylpyridine

Cat. No.: B14947594
M. Wt: 376.3 g/mol
InChI Key: JZNIYLMYRNIOTP-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-triphenylpyridine is a heterocyclic aromatic compound characterized by the presence of chlorine atoms at the 3 and 5 positions and phenyl groups at the 2, 4, and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,4,6-triphenylpyridine typically involves the cyclocondensation of acetophenone derivatives, aryl aldehydes, and ammonium acetate. One efficient method employs a bimetallic catalyst such as Al/Ag3PO4 under mild and environmentally friendly conditions. The reaction is carried out in ethanol at reflux temperature, resulting in high yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,4,6-triphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,5-Dichloro-2,4,6-triphenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4,6-triphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-2,4,6-triphenylpyridine is unique due to the presence of both chlorine atoms and phenyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C23H15Cl2N

Molecular Weight

376.3 g/mol

IUPAC Name

3,5-dichloro-2,4,6-triphenylpyridine

InChI

InChI=1S/C23H15Cl2N/c24-20-19(16-10-4-1-5-11-16)21(25)23(18-14-8-3-9-15-18)26-22(20)17-12-6-2-7-13-17/h1-15H

InChI Key

JZNIYLMYRNIOTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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